molecular formula C8H4IN3 B1345278 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 757978-11-3

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1345278
CAS No.: 757978-11-3
M. Wt: 269.04 g/mol
InChI Key: YLXANOLQQIUJNO-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H4IN3 and a molecular weight of 269.04 g/mol This compound is characterized by the presence of an iodine atom at the 3-position, a nitrile group at the 5-position, and a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the iodination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the reaction of pyrrolo[2,3-b]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Chemistry: 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and inhibitors can be used to study their functions or develop therapeutic agents for diseases such as cancer .

Industry: The compound’s ability to undergo diverse chemical reactions makes it useful in the pharmaceutical industry for drug discovery and development. It can be used to synthesize novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes, such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can influence its reactivity and interaction with biological targets. The presence of the nitrile group at the 5-position, in particular, can enhance its ability to participate in various chemical reactions and potentially improve its efficacy as a kinase inhibitor.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXANOLQQIUJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640110
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757978-11-3
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 35 (3.0 g, 21.0 mmol) in DMF (53 mL) was added KOH (4.35 g, 77.5 mmol, pellets) and the reaction mixture stirred for 20 min., cooled to 0° C., and treated with iodine (5.32 g, 21.0 mmol). It was stirred at room temperature for 50 min then poured onto a mixture of water (306 mL)/sat. aqueous Na2S2O3 (46 mL). The resulting solid was filtered off and washed with water (2×) to give 36 (3.57 g, 63%) as creamy solid; 1H NMR (400 MHz, DMSO) δ 7.96 (s), 8.25 (s), 8.64 (s), 12.74 (NH).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
306 mL
Type
solvent
Reaction Step Four
Name
Yield
63%

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